molecular formula C12H14O2 B3819367 1-(4-methylphenyl)-1-propen-1-yl acetate

1-(4-methylphenyl)-1-propen-1-yl acetate

Cat. No. B3819367
M. Wt: 190.24 g/mol
InChI Key: WNSMEAYKILARAE-QCDXTXTGSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an ester or an amine) and where it is commonly found or used .


Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield. It may also involve discussion of different synthetic routes and their advantages and disadvantages .


Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its molecular formula, the arrangement of atoms, and the type of bonds between the atoms .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve how the compound interacts with biological systems or processes .

Safety and Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact. It also involves looking at safety precautions that need to be taken when handling the compound .

properties

IUPAC Name

[(Z)-1-(4-methylphenyl)prop-1-enyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-4-12(14-10(3)13)11-7-5-9(2)6-8-11/h4-8H,1-3H3/b12-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSMEAYKILARAE-QCDXTXTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C1=CC=C(C=C1)C)\OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-1-(4-methylphenyl)prop-1-enyl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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